1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester
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Overview
Description
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester is a heterocyclic compound with a fused ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a pyrimidoquinoline core with an ethyl ester functional group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid isopropyl ester: Similar structure with an isopropyl ester group instead of an ethyl ester.
6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid: Contains an ethoxy group at the 6-position.
Uniqueness
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
CAS No. |
37611-65-7 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl 1-oxopyrimido[1,2-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)11-9-16-13-8-7-10-5-3-4-6-12(10)17(13)14(11)18/h3-9H,2H2,1H3 |
InChI Key |
SDMSGNXFHZBVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC3=CC=CC=C3N2C1=O |
Origin of Product |
United States |
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